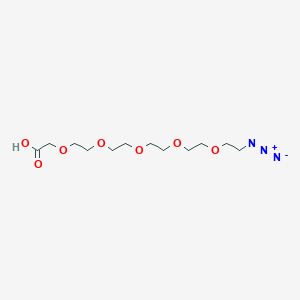
BAY-1816032
Übersicht
Beschreibung
BAY 1816032: ist ein hochpotenter und selektiver Inhibitor des Enzyms Budding Uninhibited by Benzimidazoles 1 Kinase. Diese Verbindung hat in präklinischen Studien ein erhebliches Potenzial gezeigt, da sie die Proliferation von Tumorzellen hemmen und die Wirksamkeit anderer Krebsbehandlungen verbessern kann .
Wissenschaftliche Forschungsanwendungen
BAY 1816032 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsbiologie und der medizinischen Chemie. Einige seiner wichtigsten Anwendungen umfassen:
Krebsforschung: BAY 1816032 hat in präklinischen Studien ein erhebliches Potenzial gezeigt, da es die Proliferation von Tumorzellen hemmen und die Wirksamkeit anderer Krebsbehandlungen wie Taxane und PARP-Inhibitoren verbessern kann
Zellzyklusstudien: Die Verbindung wird verwendet, um die Rolle von Budding Uninhibited by Benzimidazoles 1 Kinase bei der Zellzyklusregulation und der Chromosomensegregation zu untersuchen
Arzneimittelentwicklung: BAY 1816032 dient als wertvolles Werkzeug bei der Entwicklung neuer Krebstherapien, indem es Einblicke in die Mechanismen der Hemmung von Budding Uninhibited by Benzimidazoles 1 Kinase und deren Auswirkungen auf Tumorzellen liefert
Wirkmechanismus
BAY 1816032 übt seine Wirkungen aus, indem es die katalytische Aktivität von Budding Uninhibited by Benzimidazoles 1 Kinase hemmt. Dieses Enzym spielt eine entscheidende Rolle bei der Auflösung von Chromosomenarmen und der Positionierung des chromosomalen Passagierkomplexes zur Auflösung von Fehlern bei der Spindelanlagerung. Durch die Hemmung dieses Enzyms stört BAY 1816032 diese Prozesse, was zu einer Fehlsegregation von Chromosomen und zum Tod von Tumorzellen führt .
Wirkmechanismus
Target of Action
BAY-1816032 is a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase, BUB1 . BUB1 is bound to kinetochores and plays various roles during the cell cycle, mainly in the spindle assembly checkpoint (SAC) and chromosome alignment during metaphase .
Mode of Action
this compound inhibits BUB1 enzymatic activity, showing potent activity on human BUB1 with an IC50 of 6.5 nM in a biochemical assay with low ATP . It abrogates nocodazole-induced Thr-120 phosphorylation of the major BUB1 target protein histone H2A in HeLa cells with an IC50 of 29 nM . This results in induced lagging chromosomes and mitotic delay .
Biochemical Pathways
BUB1 is involved in centromere cohesion and attachment error correction . Inhibition of BUB1 by this compound sensitizes tumor cells towards taxanes, ATR, and PARP inhibitors . This interference with cell-cycle checkpoints opens the opportunity to drive tumor cells into abortive cell division in the presence of DNA damage or misattached chromosomes .
Pharmacokinetics
this compound has been tested in mice, rats, and dogs at 0.5 to 5 mg/kg (oral) and 0.5 to 1 mg/kg (intravenous); it is orally bioavailable . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes .
Result of Action
this compound inhibits tumor cell proliferation alone and in combination with taxanes, ATR, and PARP inhibitors . It demonstrated synergy or additivity with paclitaxel or docetaxel in almost all cell lines evaluated . In human triple-negative breast xenograft models, this compound, when combined with paclitaxel or docetaxel, resulted in a strong and statistically significant reduction of tumor size as compared to the respective monotherapies .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other drugs. For instance, it has been found to be synergistic or additive in combination with paclitaxel or docetaxel, as well as with ATR or PARP inhibitors in cellular assays . Furthermore, its solubility in DMSO up to 10 mM influences its action environment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
BAY-1816032 inhibits BUB1 enzymatic activity with an IC50 of 7 nanomol/L . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes . This compound interacts with BUB1 kinase, a protein involved in centromere cohesion and attachment error correction .
Cellular Effects
This compound has been demonstrated to inhibit histone H2A-Thr120 phosphorylation with an IC50 of 29 ± 23 nM . This phosphorylation is a substrate of BUB1 kinase . The inhibition of this phosphorylation by this compound suggests that it can influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BUB1 kinase, which is involved in centromere cohesion and attachment error correction . By inhibiting BUB1 kinase, this compound can induce chromosome mis-segregation, especially when combined with low concentrations of paclitaxel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long target residence time, suggesting that it has good stability . More studies are needed to understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been tested at doses ranging from 0.5 to 5 mg/kg (po) and 0.5 to 1 mg/kg (iv) . It has demonstrated dose-dependent inhibition of phospho-Thr120 histone H2A in skin tissues .
Metabolic Pathways
Given its role as a BUB1 kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Subcellular Localization
Given its role as a BUB1 kinase inhibitor, it is likely to be localized to the kinetochores where BUB1 kinase functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von BAY 1816032 umfasst mehrere Schritte, beginnend mit der Auswahl geeigneter Ausgangsstoffe und Reagenzien. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Literatur nicht im Detail veröffentlicht. Es ist bekannt, dass Anstrengungen in der medizinischen Chemie unternommen wurden, um die Zielaffinität, die physikalisch-chemischen Eigenschaften und die pharmakokinetischen Parameter der Verbindung zu optimieren .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für BAY 1816032 sind in der verfügbaren Literatur nicht explizit beschrieben. Normalerweise werden solche Verbindungen durch eine Reihe von chemischen Reaktionen hergestellt, die Reinigungsprozesse und Qualitätskontrollen umfassen, um die Wirksamkeit und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BAY 1816032 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner inhibitorischen Aktivität auf Budding Uninhibited by Benzimidazoles 1 Kinase. Diese Reaktionen umfassen die Bindung an das aktive Zentrum des Enzyms und die Hemmung seiner katalytischen Funktion .
Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in Kombination mit anderen Reagenzien wie Taxanen, ATR-Inhibitoren und PARP-Inhibitoren verwendet, um ihre Wirksamkeit zu erhöhen. Die Bedingungen für diese Reaktionen umfassen typischerweise bestimmte Konzentrationen der Reagenzien und kontrollierte Umgebungsbedingungen, um eine optimale Aktivität zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit BAY 1816032 gebildet werden, sind typischerweise mit seinen inhibitorischen Wirkungen auf Budding Uninhibited by Benzimidazoles 1 Kinase und der daraus resultierenden Auswirkung auf die Proliferation und das Überleben von Tumorzellen verbunden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
BAY 1816032: wird mit anderen Inhibitoren von Budding Uninhibited by Benzimidazoles 1 Kinase wie BAY 1816032 und BAY 1816032 verglichen
Einzigartigkeit:
- BAY 1816032 ist einzigartig in seiner hohen Potenz, seiner langen Zielresidenszeit und seiner exzellenten Selektivität für Budding Uninhibited by Benzimidazoles 1 Kinase. Es zeigt auch synergistische oder additive Effekte, wenn es in Kombination mit anderen Krebsbehandlungen eingesetzt wird, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 1816032?
A: BAY 1816032 is a potent and selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase [, ]. BUB1 plays a crucial role in chromosome alignment and spindle assembly checkpoint activation during mitosis. By inhibiting BUB1's catalytic activity, BAY 1816032 disrupts these processes. This leads to chromosome mis-segregation, mitotic delay, and ultimately, cell death []. Specifically, BAY 1816032 inhibits the phosphorylation of histone H2A at threonine 120, a key event in BUB1-mediated signaling [].
Q2: How does the structure of BAY 1816032 relate to its activity?
A: While the provided abstracts don't delve into specific structure-activity relationships for BAY 1816032, they highlight that medicinal chemistry efforts led to its development []. This suggests that researchers explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further research exploring the structure-activity relationship of BAY 1816032 and its analogs could provide valuable insights for designing more effective BUB1 inhibitors.
Q3: What is the significance of BAY 1816032's long target residence time?
A: BAY 1816032 exhibits slow dissociation kinetics, resulting in a prolonged target residence time of 87 minutes []. This is significant because a longer residence time allows the drug to exert its inhibitory effects for a more extended period, potentially leading to enhanced efficacy and a wider therapeutic window.
Q4: Has BAY 1816032 shown any synergistic effects with other anticancer agents?
A: Yes, preclinical studies have demonstrated that BAY 1816032 acts synergistically or additively with several anticancer agents, including taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors [, ]. This synergistic effect suggests that combining BAY 1816032 with these agents could enhance their efficacy and potentially overcome resistance.
Q5: What are the potential clinical applications of BAY 1816032?
A: Preclinical data suggests that BAY 1816032, particularly in combination with taxanes or PARP inhibitors, holds promise for treating various cancers [, ]. The encouraging results from in vivo xenograft studies, coupled with its favorable safety profile, warrant further investigation of BAY 1816032 in clinical trials to confirm its efficacy and safety in human patients.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



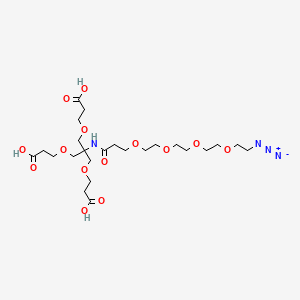
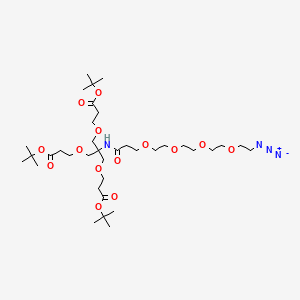
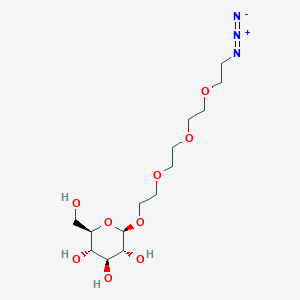
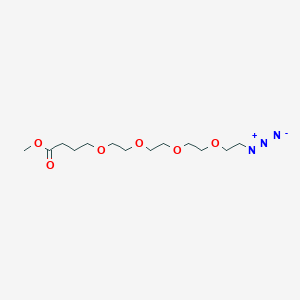
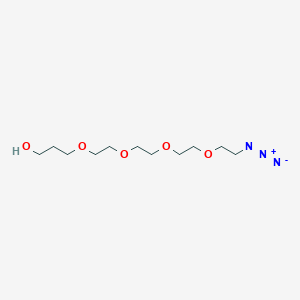
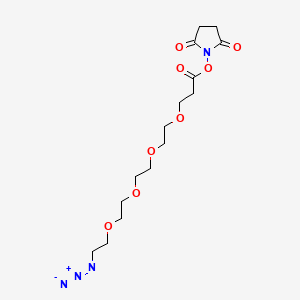
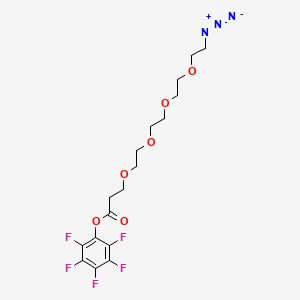
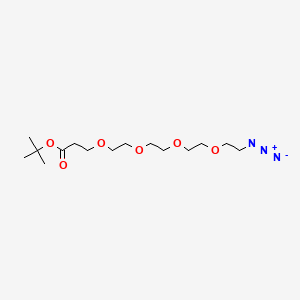
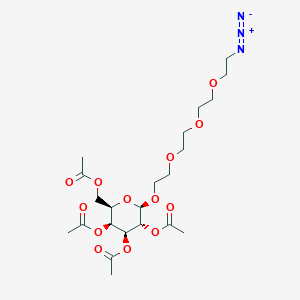
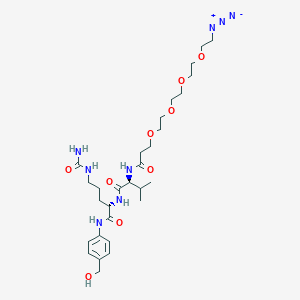
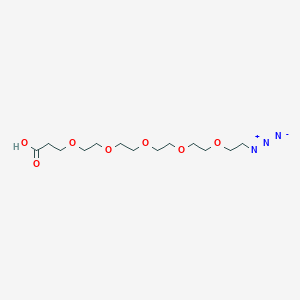
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
